Cas no 931-86-2 (5-Azacytosine)

5-Azacytosine is a pyrimidine nucleoside analog with significant applications in biochemical and pharmaceutical research. Its primary advantage lies in its ability to act as a DNA demethylating agent, making it valuable for epigenetic studies and cancer research. The compound incorporates into DNA and inhibits DNA methyltransferase, leading to hypomethylation and reactivation of silenced genes. This mechanism is particularly useful for investigating gene regulation and developing potential therapies for malignancies. Additionally, 5-Azacytosine exhibits antiviral and antimetabolite properties, broadening its utility in virology and chemotherapy research. Its well-characterized structure and reactivity make it a reliable tool for synthetic and mechanistic studies in nucleoside chemistry.
5-Azacytosine structure
5-Azacytosine structure
Product Name:5-Azacytosine
CAS No:931-86-2
MF:C3H4N4O
MW:112.090059280396
MDL:MFCD00006033
CID:40302
PubChem ID:24888369
Update Time:2025-11-06

5-Azacytosine Chemical and Physical Properties

Names and Identifiers

    • 5-Azacytosine
    • 4-amino-1,3,5-triazin-2(1h)-one
    • 4-amino-s-triazin-2(1h)-on
    • 5-triazin-2(1h)-one,4-amino-3
    • 2-Amino-4-hydroxy-1,3,5-triazine
    • 2-AMINO-4-HYDROXY-S-TRIAZINE
    • 4-AMINO-1,3,5-TRIAZIN-2-ONE
    • 4-AMINO-1,3,5-TRIAZINE-2[1H]-ONE
    • 5-Azacytidine
    • AZACYTOSINE, 5-(RG)
    • 2-Amino-4-hydroxy-1,3,5-triazine hydrate
    • 4-amino-1,2-dihydro-1,3,5-triazin-2-one
    • 4-Amino-1H-[1,3,5]triazin-2-on
    • 4-amino-s-triazin-2-o
    • 5-AZACYTOSINE, 1 G
    • 5-AZACYTOSINE, HYDRATE
    • 5-AZOCYTOSINE
    • 6-amino-1,2-dihydro-1,3,5-triazin-2
    • AZACYTOSINE
    • 2-Hydroxy-4-aminotriazine
    • 4-Amino-1,3,5-triazin-2-ol
    • 4-Amino-2-hydroxy-1,3,5-triazine
    • NSC 51100
    • NSC 54006
    • 1,3,5-Triazin-2(1H)-one, 4-amino-
    • 6-amino-1H-1,3,5-triazin-2-one
    • 6-Amino-1,3,5-triazin-2(1H)-one
    • s-Triazin-2(1H)-one, 4-amino-
    • s-Triazin-2-ol, 4-amino-
    • 6-amino-1,2-dihydro-1,3,5-triazin-2-one
    • 4-amino-s-triazin-2(1H)-one
    • MFEFTTYGMZOIKO-UHFFFAOYSA-N
    • 5-aza cytosine
    • 1,3,5-Triazin-2(1H)-one, 4-amino- (9CI)
    • 6-Amino-1,3,5-triazin-2(1H)-one (ACI)
    • s-Triazin-2(1H)-one, 4-amino- (8CI)
    • s-Triazin-2-ol, 4-amino- (7CI)
    • NSC-51100
    • 5-Azacytosine (4-Amino-1,3,5-triazin-2(1H)-one)
    • DTXCID00161766
    • AKOS015854832
    • MFCD00149402
    • A-9450
    • 1118000-83-1
    • AKOS002658026
    • BCP22914
    • 931-86-2
    • SY030603
    • A51119
    • MFCD00051007
    • AKOS015919837
    • EINECS 213-242-9
    • NSC51100
    • DB-006956
    • AS-10943
    • 4040-10-2
    • C5UW4MS7VR
    • UNII-C5UW4MS7VR
    • DTXSID80239275
    • Q27139948
    • 5-Azacytosine-15N4
    • 1216950-61-6
    • NSC-54006
    • 4-Methoxy Phencyclidine-d4 Hydrochloride
    • Z1962222528
    • NS00039530
    • SCHEMBL21169645
    • EN300-136571
    • 5AZ
    • MFCD00006033
    • 4-amino-1H-1,3,5-triazin-2-one
    • SCHEMBL13863
    • NSC54006
    • CHEBI:72474
    • AC-12915
    • CS-0008471
    • 2-Amino-4-hydroxy-sym-triazine
    • BDBM50389508
    • CHEMBL1230389
    • 4-amino-5H-1,3,5-triazin-2-one
    • 5-Aza-Cytosine
    • 4-Amino-1,3,5-triazin-2(1H)-one #
    • MDL: MFCD00006033
    • Inchi: 1S/C3H4N4O/c4-2-5-1-6-3(8)7-2/h1H,(H3,4,5,6,7,8)
    • InChI Key: MFEFTTYGMZOIKO-UHFFFAOYSA-N
    • SMILES: O=C1NC(N)=NC=N1
    • BRN: 116378

Computed Properties

  • Exact Mass: 112.03900
  • Monoisotopic Mass: 112.03851076g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 9
  • XLogP3: -1.2
  • Topological Polar Surface Area: 79.8

Experimental Properties

  • Color/Form: Colorless crystals. At pH 1, the maximum absorption wavelength is 248nm, and the molar absorptivity is 6310
  • Density: 1.86
  • Melting Point: >300 °C (lit.)
  • Boiling Point: 209.98°C (rough estimate)
  • Flash Point: 258.1 °C
  • Refractive Index: 1.8010 (estimate)
  • PSA: 84.66000
  • LogP: -0.67170
  • Solubility: Soluble in water.

5-Azacytosine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264,P270,P301
    P312,P330,P501A
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 20/21/22-36/37/38
  • Safety Instruction: S22-S24/25
  • RTECS:XZ2854300
  • Hazardous Material Identification: Xn
  • Risk Phrases:R20/21/22
  • Storage Condition:Keep in dark place,Inert atmosphere,2-8°C

5-Azacytosine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933699090

    Overview:

    2933699090 Other structurally non fused triazine ring containing compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933699090 other compounds containing an unfused triazine ring (whether or not hydrogenated) in the structure.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:20.0%

5-Azacytosine Pricemore >>

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5-Azacytosine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  rt → 45 °C; 4 h, 45 °C; 45 °C → rt
1.2 Reagents: Formic acid Solvents: Water
Reference
Preparation of 5-azacytosine via the condensation of amidinourea formate and N,N-dimethylformamidedialkylacetals
, Germany, , ,

Production Method 2

Reaction Conditions
1.1 Solvents: Water ;  6 h, 120 - 130 °C
Reference
Synthesis and structural elucidation of substituted s-triazines
Deshmukh, A. Y.; Rathod, D. B.; Tayade, D. T.; Bhagwatkar, R. A.; Patil, S. U., Asian Journal of Chemistry, 2010, 22(10), 8252-8254

Production Method 3

Reaction Conditions
Reference
Preparation of 5-azacytosines as antisecretory agents, ulcer inhibitors and cytostatic intermediates
, Czechoslovakia, , ,

Production Method 4

Reaction Conditions
1.1 Solvents: Water ;  6 h, 130 °C
Reference
Synergistic oxygen substitution and heterostructure construction in polymeric semiconductors for efficient water splitting
Chen, Li; Wang, Yuze; Wu, Chongbei; Yu, Guanhang; Yin, Yue; et al, Nanoscale, 2020, 12(25), 13484-13490

Production Method 5

Reaction Conditions
1.1 rt → 60 °C; 4 - 5 h, < 60 °C; 4 h, 50 - 60 °C; 60 °C → 120 °C; 1.5 h, 110 - 120 °C
1.2 Reagents: Acetic anhydride ;  100 - 110 °C; 45 min, 100 - 110 °C; 100 - 110 °C; 110 °C → reflux; 2 h, reflux; reflux → 70 °C
1.3 Reagents: Ethanol
Reference
Preparation method of 5-azacytosine
, China, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Formic acid ;  28 °C; 28 °C → 76 °C; 76 °C → 110 °C; 10 - 15 min, 110 °C; 110 °C → 40 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ;  25 - 30 °C; 5 min
1.3 28 °C; 28 °C → 50 °C; 4 h, 45 - 50 °C; 50 °C → 35 °C
1.4 Reagents: Formic acid ;  pH 6 - 7
Reference
Azacytidine process and polymorphs
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
Reference
Method for preparing, separating and purifying decitabine
, China, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Dimethylformamide ,  Dimethylacetamide ;  4 h, 40 - 50 °C
1.2 Solvents: Water ;  rt
Reference
An Improved and Scalable Process for the Synthesis of 5-Azacytidine: An Antineoplastic Drug
Vujjini, Satish Kumar; Varanasi, Ganesh; Arevelli, Srinivas; Kandala, Sreenatha Charyulu; Tirumalaraju, Satyanarayana Raju; et al, Organic Process Research & Development, 2013, 17(2), 303-306

Production Method 9

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ;  rt → 110 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min
Reference
Synthetic method of 5-azacytosine from dicyandiamide and formic acid by high-pressure reaction in presence of p-toluenesulfonic acid as catalyst
, China, , ,

Production Method 10

Reaction Conditions
1.1 rt; rt → 120 °C; 20 min, 118 - 120 °C
1.2 Reagents: Ethanol ;  3 h, 150 °C
Reference
Study on synthesis and activity of 5-aza-5'-deoxycytidine on SKOV3
Li, Feilong; Zhan, Didi; Li, Jun; Tang, Wenjian; Jin, Yong; et al, Anhui Yike Daxue Xuebao, 2011, 46(9), 901-904

Production Method 11

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  90 min, 130 °C; 130 °C → rt
Reference
Synthesis and antiproliferative activities of 5-azacytidine analogs in human leukemia cells
Guo, Gang; Li, Gang; Liu, Dan; Yang, Qian-jiao; Liu, Yu; et al, Molecules, 2008, 13(7), 1487-1500

Production Method 12

Reaction Conditions
1.1 rt → 115 °C; 120 min, 115 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt → reflux
1.3 Reagents: Ammonia Solvents: Water ;  pH 6
Reference
Synthesis method of 5-azacytosine using dicyandiamide
, China, , ,

Production Method 13

Reaction Conditions
Reference
Synthesis and antitumor activity of 5-Aza-5'-deoxycytidine
Lin, Zhicai; Li, Jun; Tang, Wenjian; Tang, Minfang; Zhang, Yilong; et al, Anhui Yike Daxue Xuebao, 2010, 45(5), 634-637

Production Method 14

Reaction Conditions
1.1 4 min, heated
Reference
Solvent-free synthesis of 5-azacytosine with microwave activation
Qu, Gui-Rong; Liu, Qi-Bin; Li, Yong, Chemistry: An Indian Journal, 2005, 2(2), 45-46

Production Method 15

Reaction Conditions
1.1 20 min, 118 - 120 °C; 120 min, 145 °C
Reference
Synthesis of 5-azacytosine
Zhang, Wen-sheng; Shen, Yan-hong; Liu, Qi-bin; Feng, Feng; Qu, Gui-rong, Wuhan Daxue Xuebao, 2003, 49(4), 454-456

Production Method 16

Reaction Conditions
1.1 20 min, 120 °C; cooled
1.2 Reagents: Ethanol ;  145 min, 145 °C
Reference
Improved synthesis of azacytidine
Guo, Gang; Yang, Qianjiao; Zhao, Lihui; Liu, Dan; Zhao, Linxiang, Zhongguo Yaowu Huaxue Zazhi, 2008, 18(5), 377-378

Production Method 17

Reaction Conditions
1.1 Reagents: Iron ,  Hydrochloric acid
Reference
Capecitabine medicinal precursor compound, preparation method and medical use
, China, , ,

Production Method 18

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  1.5 h, 155 °C; overnight, rt
Reference
Process for preparing azacytidine intermediates
, World Intellectual Property Organization, , ,

Production Method 19

Reaction Conditions
Reference
A new process for deprotection of acetyl and benzoyl groups in synthesis of azacitidine
Kumar, Srujana Suneel; Sethuraman, V., Asian Journal of Chemistry, 2018, 30(7), 1521-1524

Production Method 20

Reaction Conditions
Reference
Method for preparing decitabine from 2-deoxy-D-ribose
, China, , ,

5-Azacytosine Raw materials

5-Azacytosine Preparation Products

5-Azacytosine Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:931-86-2)5-Azacytosine
Order Number:sfd14754;1689106
Stock Status:in Stock
Quantity:200kg/Company Customization
Purity:99.9%/98%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
Price ($):discuss personally
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Xiamen PinR Bio-tech Co., Ltd.
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(CAS:931-86-2)5-Azacytosine
Order Number:PR094
Stock Status:in stock
Quantity:1kg
Purity:97%
Pricing Information Last Updated:Monday, 28 April 2025 16:48
Price ($):discuss personally
Email:Minch@pinrchem.com
Amadis Chemical Company Limited
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(CAS:931-86-2)5-Azacytosine
Order Number:A844469
Stock Status:in Stock
Quantity:500g/1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:03
Price ($):181.0/361.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:931-86-2)5-Azacytosine
Order Number:LE3520;LE1689106
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:44
Price ($):discuss personally
Email:18501500038@163.com

5-Azacytosine Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 5-Azacytosine

Market Research and Analysis Report on 5-Azacytosine (931-86-2) in Chemical-Biomedical Fields

5-Azacytosine, also known by its CAS number 931-86-2, is a well-documented compound in the chemical and biomedical sciences. This report provides an in-depth analysis of its current market status, research advancements, and potential applications.

The compound has garnered significant attention due to its role as a DNA methyltransferase inhibitor, making it a valuable tool in epigenetic research. Recent studies have highlighted its potential in therapeutic applications, particularly in the treatment of certain cancers and hematological disorders.

Market demand for 5-Azacytosine has been driven by increasing investments in epigenetic therapies and the growing need for innovative cancer treatments. Key players in the pharmaceutical and biotechnology sectors are actively exploring its commercialization opportunities.

Research methodologies have focused on optimizing synthesis routes to enhance scalability and reduce production costs. Additionally, preclinical studies have been conducted to evaluate its efficacy and safety profiles, paving the way for potential clinical trials.

The global supply chain for 5-Azacytosine is currently concentrated among a few specialized manufacturers, with Asia-Pacific regions emerging as significant production hubs. However, regulatory challenges and intellectual property issues remain critical factors influencing market dynamics.

In conclusion, 5-Azacytosine (931-86-2) holds promising prospects in the chemical-biomedical industry. Continued research and development efforts are expected to unlock its full therapeutic potential and expand its market presence in the coming years.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:931-86-2)5-Azacytosine
sfd14754;1689106
Purity:99.9%/98%
Quantity:200kg/Company Customization
Price ($):Inquiry/Inquiry
Email
Xiamen PinR Bio-tech Co., Ltd.
(CAS:931-86-2)5-Azacytosine
PR094
Purity:97%
Quantity:1kg
Price ($):Inquiry
Email